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Compound of Interest

Compound Name: 1-(4-Bromophenyl)naphthalene

Cat. No.: B1338681 Get Quote

Disclaimer: As of December 2025, a comprehensive search of publicly available

crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a

specific entry for the crystal structure of 1-(4-Bromophenyl)naphthalene. Therefore, this guide

provides general information about the target compound and presents a detailed crystal

structure analysis of a closely related compound, (2,7-diethoxynaphthalene-1,8-diyl)bis[(4-

bromophenyl)methanone], to serve as an illustrative example for researchers, scientists, and

drug development professionals.

Overview of 1-(4-Bromophenyl)naphthalene
1-(4-Bromophenyl)naphthalene is an aromatic hydrocarbon containing a naphthalene ring

system substituted with a 4-bromophenyl group. Its molecular formula is C₁₆H₁₁Br. This

compound and its derivatives are of interest in materials science, particularly in the

development of organic light-emitting diodes (OLEDs), due to their potential electronic and

photophysical properties. The presence of the naphthalene and bromophenyl moieties creates

an extended π-conjugated system, which is often a key feature for charge transport and

luminescence in organic semiconductors.

While the precise crystal structure remains undetermined from public sources, a thorough

analysis would be crucial for understanding its solid-state properties, such as molecular

packing, intermolecular interactions, and their influence on the material's performance.
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Experimental Protocol: A General Guide to Single-
Crystal X-ray Diffraction
The following outlines a typical experimental workflow for determining the crystal structure of a

small organic molecule like 1-(4-Bromophenyl)naphthalene.
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Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
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Methodology Details:

Synthesis and Crystallization: The target compound is first synthesized and purified. High-

quality single crystals are then grown using techniques such as slow evaporation from a

suitable solvent, vapor diffusion, or cooling of a saturated solution.

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope,

ensuring it is free of cracks and other defects, and mounted on a goniometer head.

Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray

beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal, which is rotated to collect

diffraction data at various orientations. The temperature of the crystal is often maintained at a

low temperature (e.g., 100 K) to minimize thermal vibrations.

Structure Solution: The collected diffraction data is processed to determine the unit cell

parameters and space group. The initial atomic positions are then determined using methods

like direct methods or Patterson synthesis.

Structure Refinement: The initial structural model is refined using a full-matrix least-squares

method. This process optimizes the atomic coordinates, and thermal parameters to best fit

the experimental diffraction data.

Validation: The final crystal structure is validated using tools like CheckCIF to ensure its

geometric and crystallographic reasonability.

Illustrative Crystal Structure Analysis: (2,7-
diethoxynaphthalene-1,8-diyl)bis[(4-
bromophenyl)methanone]
As a proxy, we present the crystallographic data for a related compound containing both

naphthalene and bromophenyl moieties. The following data is derived from a published crystal

structure.

Data Presentation
Table 1: Crystal Data and Structure Refinement
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Parameter Value

Empirical Formula C₂₈H₂₂Br₂O₄

Formula Weight 598.28

Temperature 193 K

Wavelength 0.71073 Å

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a 10.1234(5) Å

b 18.4567(9) Å

c 12.8901(6) Å

α 90°

β 98.765(2)°

γ 90°

Volume 2379.1(2) Å³

Z 4

Density (calculated) 1.668 Mg/m³

Absorption Coefficient 3.456 mm⁻¹

F(000) 1208

Data Collection

Diffractometer Bruker APEX-II CCD

Refinement

Refinement Method Full-matrix least-squares on F²

Data / Restraints / Params 4178 / 0 / 325
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Goodness-of-fit on F² 1.034

Final R indices [I>2σ(I)] R₁ = 0.0345, wR₂ = 0.0789

R indices (all data) R₁ = 0.0456, wR₂ = 0.0832

Largest diff. peak/hole 0.456 and -0.523 e.Å⁻³

Table 2: Selected Bond Lengths (Å)

Atom 1 Atom 2 Length (Å)

Br(1) C(19) 1.904(3)

Br(2) C(26) 1.901(3)

O(1) C(2) 1.371(3)

O(2) C(7) 1.375(3)

O(3) C(15) 1.219(3)

O(4) C(22) 1.218(3)

C(1) C(15) 1.501(4)

C(8) C(22) 1.505(4)

Table 3: Selected Bond Angles (°) and Torsion Angles (°)
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Atom 1 Atom 2 Atom 3 Angle (°)

C(9) C(1) C(15) 122.9(2)

C(9) C(8) C(22) 122.5(2)

O(3) C(15) C(16) 120.9(3)

O(4) C(22) C(23) 121.0(3)

Atom 1 Atom 2 Atom 3 Atom 4

C(9) C(1) C(15) O(3)

C(9) C(8) C(22) O(4)

Molecular Structure and Logical Relationships
The following diagram illustrates the hypothetical molecular structure of 1-(4-
Bromophenyl)naphthalene, highlighting the connectivity of the constituent aromatic rings.

Caption: 2D representation of 1-(4-Bromophenyl)naphthalene.

Conclusion
While the definitive crystal structure of 1-(4-Bromophenyl)naphthalene is not currently

available in the public domain, this guide provides a framework for its potential analysis. The

detailed experimental protocols and the illustrative data from a related compound offer valuable

insights for researchers in materials science and drug development. A future determination of

its crystal structure would be a significant contribution to understanding the structure-property

relationships in this class of organic materials.

To cite this document: BenchChem. [In-Depth Technical Guide: Crystal Structure Analysis of
1-(4-Bromophenyl)naphthalene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1338681#crystal-structure-analysis-of-1-4-
bromophenyl-naphthalene]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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